
5-(Butylamino)-5-oxopentanoic acid
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Overview
Description
5-(Butylamino)-5-oxopentanoic acid is an organic compound that features both an amine and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of butylamine with a suitable precursor such as 5-oxopentanoic acid. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Butylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted amines or amides can be formed.
Scientific Research Applications
5-(Butylamino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Butylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylamino)-5-oxopentanoic acid
- 5-(Ethylamino)-5-oxopentanoic acid
- 5-(Propylamino)-5-oxopentanoic acid
Uniqueness
5-(Butylamino)-5-oxopentanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
The synthesis of 5-(Butylamino)-5-oxopentanoic acid typically involves the reaction of butylamine with 5-oxopentanoic acid under controlled conditions, often utilizing catalysts to enhance yield and selectivity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its reactivity and potential biological interactions.
Reaction Type | Description |
---|---|
Oxidation | Formation of oxo derivatives |
Reduction | Conversion of the keto group to an alcohol |
Substitution | Formation of substituted amines or amides |
While direct studies on the biological activity of this compound are sparse, its structural characteristics suggest it could interact with various biological targets. Compounds with similar structures have been shown to modulate enzyme activities or receptor functions. For example, related compounds have demonstrated:
- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes critical for metabolic pathways.
- Receptor Modulation : Structural analogs have been reported to influence receptor activities, potentially leading to therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds that have been studied more extensively:
Compound Name | Structure/Characteristics | Biological Activity |
---|---|---|
Tert-butylamine | Simpler amine without the keto group | Limited biological activity; primarily a building block |
5-Oxopentanoic acid | Parent keto acid without the butylamino group | Known to exhibit some metabolic activity |
N-tert-butylacetamide | Contains a tert-butyl group; different functional groups | Exhibits moderate biological activity in certain assays |
5-Amino-2-oxopentanoic acid | Amino group instead of butylamino | Demonstrated neuroprotective effects in preliminary studies |
Case Studies and Research Findings
- Neuroprotective Effects : A study involving related amino acids indicated that compounds with similar structural motifs could exhibit neuroprotective effects in cellular models. These findings suggest that this compound may also possess such properties due to its amino functional group.
- Anticancer Potential : Research on amino acids has shown that certain derivatives can inhibit cancer cell growth. Although specific data on this compound is lacking, its structural similarities to known anticancer agents warrant further investigation.
- Metabolic Pathway Modulation : Compounds structurally related to this compound have been reported to affect metabolic pathways involving key enzymes. This suggests that further exploration into its pharmacological applications could yield valuable insights.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Butylamino)-5-oxopentanoic acid, and how can purity be validated?
- Methodology :
- Synthesis : Utilize carbodiimide-mediated coupling (e.g., EDCI/HOBt) between butylamine and 5-oxopentanoic acid derivatives. Alternatively, employ solid-phase peptide synthesis for regioselective amide bond formation .
- Purity Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Characterize the final product via ¹H/¹³C NMR (e.g., δ 1.3–1.6 ppm for butyl chain protons) and LC-MS (expected [M+H]⁺ ~216.2) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Key Techniques :
- NMR : Assign the butylamino moiety (δ 3.2–3.4 ppm for NH-CH₂) and carbonyl groups (δ 170–175 ppm in ¹³C).
- FT-IR : Confirm amide I (1640–1680 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) stretches.
- LC-MS/MS : Quantify impurities using MRM transitions (e.g., m/z 216→154 for fragmentation analysis).
- HPLC : Use reversed-phase methods with UV detection at 210–220 nm .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Protocol :
- Store lyophilized samples at –20°C in amber vials to prevent photodegradation. For aqueous solutions, test stability at pH 2–8 (4°C vs. 25°C) over 7–14 days using HPLC. Monitor degradation products (e.g., free butylamine via ninhydrin assay) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Approach :
- Synthesize analogs with modified alkyl chains (e.g., propyl, pentyl) or substituted aromatic groups (e.g., chlorobenzoyl, trifluoromethyl).
- Evaluate receptor binding affinity using in vitro assays (e.g., CCK-A/CCK-B receptor competition with [¹²⁵I]-CCK-8). Prioritize derivatives showing >50% inhibition at 10 µM for dose-response curves (IC₅₀ determination) .
- Correlate logP values (calculated via HPLC) with membrane permeability using Caco-2 cell models .
Q. What experimental strategies resolve discrepancies in receptor binding data between in vitro and in vivo models?
- Analysis :
- In Vitro : Confirm receptor subtype selectivity (e.g., CCK-B vs. CCK-A) using transfected HEK293 cells.
- In Vivo : Validate pharmacodynamic effects in perfused rat stomach models (e.g., inhibition of pentagastrin-induced acid secretion). Adjust dosing regimens to account for metabolic clearance (e.g., hepatic first-pass effects) .
- Data Contradictions : Cross-validate purity (e.g., chiral HPLC for enantiomeric excess) and check for off-target interactions via kinome-wide profiling .
Q. How can advanced mass spectrometry techniques elucidate the metabolic fate of this compound?
- Workflow :
- Administer isotopically labeled compound (e.g., ¹³C-carboxyl group) in rodent models.
- Collect plasma/urine samples and analyze via HRMS (Orbitrap or Q-TOF) to detect phase I/II metabolites (e.g., glucuronidation at the carboxylic acid).
- Use MS/MS fragmentation to identify hydroxylated or N-dealkylated products .
Properties
CAS No. |
106754-06-7 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(butylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-2-3-7-10-8(11)5-4-6-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
MEWUUTJBMVVWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
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